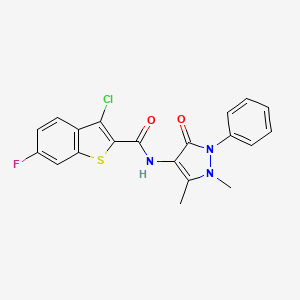

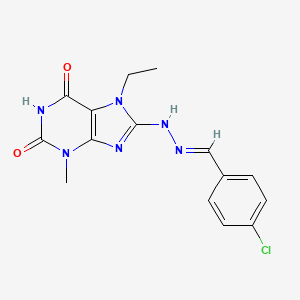

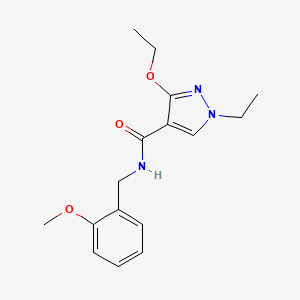

1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea” is a chemical compound with the molecular formula C16H19N3O2 . It’s also known as CP-673451 and is a potent inhibitor of platelet-derived growth factor receptor (PDGFR) kinase activity. PDGF is a protein that promotes cell growth and division, and its overactivation can lead to the development and progression of cancer.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem .科学的研究の応用

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds. Compounds like 1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be utilized as intermediates in the synthesis of organoboron reagents, which are essential for SM coupling . This application is particularly valuable due to the reaction’s mild conditions and tolerance of various functional groups.

Anti-Tubercular Agents

Research has shown that derivatives of pyridinyl compounds exhibit significant activity against Mycobacterium tuberculosis. As such, our compound of interest could be modified to enhance its efficacy as an anti-tubercular agent. This is crucial for developing new treatments against drug-resistant strains of tuberculosis .

Spin-Crossover Coordination Polymers

In the field of materials science, the compound could serve as a building block for two-dimensional spin-crossover coordination polymers (SCO-CPs). These polymers have applications in memory devices, sensors, and actuators due to their ability to switch between different magnetic states .

Enzyme Characterization

The compound may also be used in the in vitro characterization of enzymes. By acting as a substrate or inhibitor, it can help in understanding enzyme mechanisms, specificity, and the role of enzymes in various biological processes .

Cytotoxicity Studies

In cancer research, the compound’s derivatives could be assessed for cytotoxicity against various cancer cell lines. This application is vital for the discovery and development of new anticancer drugs .

作用機序

As a potent inhibitor of PDGFR kinase activity, “1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea” likely works by inhibiting the activity of PDGF, a protein that promotes cell growth and division.

特性

IUPAC Name |

1-cyclopentyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(19-13-4-1-2-5-13)18-11-12-7-8-17-14(10-12)15-6-3-9-21-15/h3,6-10,13H,1-2,4-5,11H2,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYXFPXMZSCGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)

![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)

![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)